Cas no 138169-54-7 (2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-methyl-4-(3-methyl-2-buten-1-yl)-,(+)-)
138169-54-7 structure
Product Name:2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-methyl-4-(3-methyl-2-buten-1-yl)-,(+)-
Numéro CAS:138169-54-7
Le MF:C28H34O8
Mégawatts:498.564769268036
CID:159626
PubChem ID:132133
Update Time:2025-04-19
2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-methyl-4-(3-methyl-2-buten-1-yl)-,(+)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-methyl-4-(3-methyl-2-buten-1-yl)-,(+)-
- 2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phen...
- 2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-meth
- 2-acetyl-4-[[3-acetyl-2,4-dihydroxy-6-(3-methylbut-2-enoxy)phenyl]methyl]-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one
- 2,5-Cyclohexadien-1-one, 2-acetyl-6-((3-acetyl-2,4-dihydroxy-6-((3-methyl-2-butenyl)oxy)phenyl)methyl)-3,5-dihydroxy-4-methyl-4-(3-methyl-2-butenyl)-
- 2-acetyl-4-{3-acetyl-2,4-dihydroxy-6-[(3-methylbut-2-en-1-yl)oxy]benzyl}-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
- Drummondin E
- 2-Acetyl-4-({3-acetyl-2,4-dihydroxy-6-[(3-methylbut-2-en-1-yl)oxy]phenyl}methyl)-3,5-dihydroxy-6-methyl-6-(3-methylbut-2-en-1-yl)cyclohexa-2,4-dien-1-one
- Q27134301
- 2-acetyl-6-{3-acetyl-2,4-dihydroxy-6-[(3-methylbut-2-en-1-yl)oxy]benzyl}-3,5-dihydroxy-4-methyl-4-(3-methylbut-2-en-1-yl)cyclohexa-2,5-dien-1-one
- CHEMBL483236
- DTXSID70930002
- 138169-54-7
- (+)-drummondin E
- CHEBI:65810
-
- Piscine à noyau: 1S/C28H34O8/c1-14(2)8-10-28(7)26(34)19(25(33)23(17(6)30)27(28)35)12-18-21(36-11-9-15(3)4)13-20(31)22(16(5)29)24(18)32/h8-9,13,31-34H,10-12H2,1-7H3
- La clé Inchi: ZEDVRLBQCALAJC-UHFFFAOYSA-N
- Sourire: OC1=C(CC2C(=C(C(C)=O)C(=CC=2OC/C=C(\C)/C)O)O)C(=C(C(C)=O)C(C1(C)C/C=C(\C)/C)=O)O
Propriétés calculées
- Qualité précise: 498.22542
- Masse isotopique unique: 498.225
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 36
- Nombre de liaisons rotatives: 9
- Complexité: 1020
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5
- Surface topologique des pôles: 141Ų
Propriétés expérimentales
- Dense: 1.259
- Point d'ébullition: 671.8°Cat760mmHg
- Point d'éclair: 217.8°C
- Indice de réfraction: 1.598
- Le PSA: 141.36
2,5-Cyclohexadien-1-one,2-acetyl-6-[[3-acetyl-2,4-dihydroxy-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]methyl]-3,5-dihydroxy-4-methyl-4-(3-methyl-2-buten-1-yl)-,(+)- Littérature connexe
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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